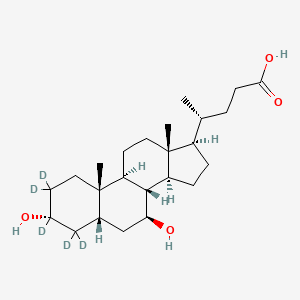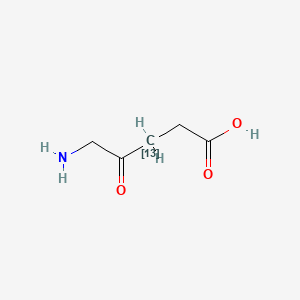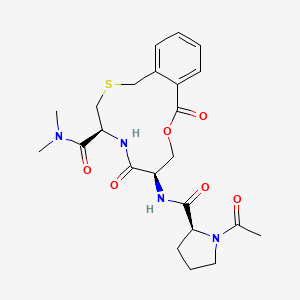
D-Glucose-d1-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d1-1 typically involves the catalytic hydrogenation of glucose in the presence of deuterium gas. This process replaces a hydrogen atom with deuterium at the desired position. The reaction conditions often include a deuterium source, a suitable catalyst, and controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high isotopic purity and yield. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .
化学反应分析
Types of Reactions: D-Glucose-d1-1 undergoes various chemical reactions similar to those of regular glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and glucose oxidase.
Reduction: Sodium borohydride or catalytic hydrogenation can be used.
Substitution: Acetic anhydride for esterification and alkyl halides for etherification.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various esters and ethers depending on the reagents used.
科学研究应用
D-Glucose-d1-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding glucose metabolism and cellular uptake.
Medicine: Used in metabolic studies to diagnose and monitor diseases such as diabetes.
Industry: Employed in the production of labeled compounds for research and development
作用机制
The mechanism of action of D-Glucose-d1-1 involves its incorporation into metabolic pathways where it behaves similarly to regular glucose. The deuterium atom allows researchers to trace its path and study the biochemical processes in detail. It primarily targets glucose transporters and enzymes involved in glycolysis and gluconeogenesis .
相似化合物的比较
D-Glucose: The non-labeled form of glucose.
D-Glucose-6-d1: Another deuterated form with deuterium at a different position.
D-Glucose-1-13C: A carbon-13 labeled glucose.
Comparison:
Uniqueness: D-Glucose-d1-1 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways.
Applications: While all labeled glucose compounds are used in metabolic studies, the specific position of the label in this compound makes it particularly useful for certain types of research
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.16 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D |
InChI 键 |
GZCGUPFRVQAUEE-SPRLRUCNSA-N |
手性 SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


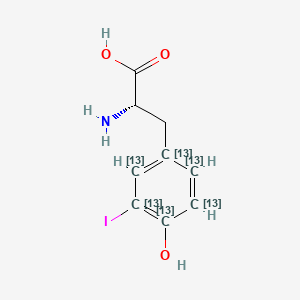
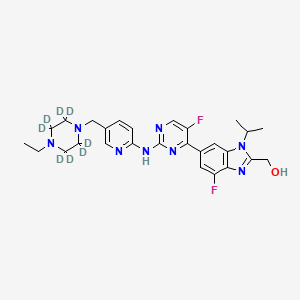
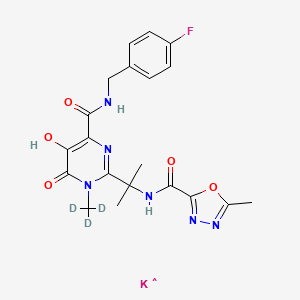

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

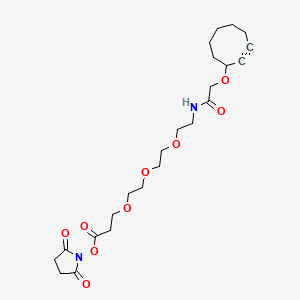

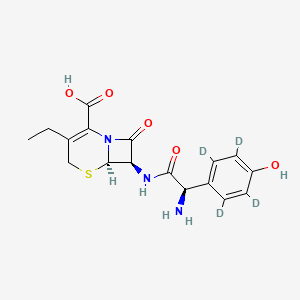
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)

